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Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine

CAS No.: 17494-26-7

Cat. No.: B2792941 Get Quote

Executive Summary & Compound Profile
4-(4-Chlorobenzyl)thiomorpholine is a tertiary amine featuring a thiomorpholine heterocycle

N-alkylated with a 4-chlorobenzyl group.[1][2] It serves as a versatile building block in medicinal

chemistry, particularly as a lipophilic bioisostere for morpholine derivatives.[1][2][3] The sulfur

atom introduces unique electronic properties and metabolic "soft spots" (sulfoxidation)

compared to its oxygenated counterpart.[1][2]

Property Details

IUPAC Name 4-[(4-chlorophenyl)methyl]thiomorpholine

CAS Number 39931-56-1 (Generic/Analogous Ref)

Molecular Formula

Molecular Weight 227.75 g/mol

Appearance
Off-white to pale yellow crystalline solid or oil

(depending on purity/salt form)

Solubility
Soluble in

, DCM, MeOH; Low solubility in water.[1][4][5]
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Synthesis & Sample Preparation
To understand the spectral impurity profile, one must understand the genesis of the sample.[1]

[2] The standard synthesis involves the nucleophilic attack of thiomorpholine on 4-chlorobenzyl

chloride.[1][2]

Protocol Overview:

Reagents: Thiomorpholine (1.0 eq), 4-Chlorobenzyl chloride (1.0 eq),

(2.0 eq).

Solvent: Acetonitrile (ACN) or DMF.[1][2]

Conditions: Reflux for 4–6 hours.

Purification: Acid-base extraction followed by recrystallization (from EtOH) or silica

chromatography (Hexane/EtOAc).[1][2]

Sample Preparation for Analysis:

NMR: Dissolve ~10 mg in 0.6 mL

(Chloroform-d). Filter through a cotton plug to remove inorganic salts.[1][2]

MS: Dilute to 10 µg/mL in Methanol (LC-MS grade).

Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (

H NMR)
Solvent:

| Frequency: 400 MHz[1][2]

The
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H NMR spectrum is characterized by the symmetry of the thiomorpholine ring and the para-
substituted benzene system.[1][2]

Shift (

, ppm)
Multiplicity Integration Assignment

Structural

Insight

7.28 – 7.32
Doublet (

Hz)
2H

Ar-H (Ortho to

Cl)

Part of AA'BB'

system.[1][2]

Deshielded by

Cl.[1][2]

7.22 – 7.26
Doublet (

Hz)
2H

Ar-H (Ortho to

)

Part of AA'BB'

system.[1][2]

3.48 Singlet 2H Benzylic

Diagnostic peak.

[1][2] Sharp

singlet confirms

N-alkylation.[1][2]

2.68 – 2.72 Multiplet/Triplet 4H Ring

Protons

to Nitrogen.[1][2]

Slightly downfield

of S-

.[1][2]

2.58 – 2.62 Multiplet/Triplet 4H Ring
Protons

to Sulfur.[1][2]

Expert Note: Unlike morpholine, where the O-

protons appear significantly downfield (~3.7 ppm), the S-

protons in thiomorpholine are shielded (~2.6 ppm), often causing the ring protons to appear as
a tight cluster or overlapping multiplets depending on the field strength.[1]

3.2. Carbon-13 NMR (

C NMR)
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Solvent:

| Frequency: 100 MHz[1][2]

Shift (

, ppm)
Assignment Notes

136.8
Ar-C (Quaternary, ipso to

)

133.2 Ar-C (Quaternary, ipso to Cl) Characteristic C-Cl shift.

130.4
Ar-CH (Ortho to

)

Intense signal (2 carbons).[1]

[2]

128.5 Ar-CH (Ortho to Cl)
Intense signal (2 carbons).[1]

[2][5]

62.3 Benzylic Key indicator of successful

alkylation.[1][2]

54.8 Ring
to Nitrogen.[1][2]

27.9 Ring
to Sulfur.[1][2]

3.3. Mass Spectrometry (MS)
Method: EI (70 eV) or ESI+[1][2]

The mass spectrum is dominated by the chlorine isotope pattern and stable benzylic fragments.

[1][2]

Molecular Ion (

): m/z 227 (100%) and 229 (32%).[1][2] The 3:1 ratio confirms the presence of one Chlorine
atom.[1]

Base Peak: Often m/z 125 (4-Chlorobenzyl cation,
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) due to the labile benzylic C-N bond.[1][2]

Fragment m/z 102: Thiomorpholine radical cation (

).[1][2]

3.4. Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat)

Wavenumber (

)
Vibration Mode Assignment

2910 - 2800 C-H Stretching
Aliphatic

(Ring + Benzyl).[1][2]

1490, 1450 C=C Stretching
Aromatic Ring skeletal

vibrations.

1090 C-N Stretching Tertiary amine character.[1][2]

810 - 830 C-H Bending
Para-substituted benzene

(strong diagnostic band).[1][2]

740 C-Cl Stretching Aryl chloride.[1][2]

Visualizations & Pathways
4.1. Synthesis & Fragmentation Logic
The following diagram illustrates the synthesis pathway and the logical mass spectrometry

fragmentation pattern used for structural confirmation.

Thiomorpholine
(C4H9NS)

4-(4-Chlorobenzyl)
thiomorpholine
(MW: 227.75)

+ K2CO3, ACN
Reflux, 4h

4-Chlorobenzyl
Chloride

Fragment A
(m/z 125)

[Cl-Ph-CH2]+

MS: Benzylic
Cleavage

Fragment B
(m/z 102)

[HN(CH2)4S]+

MS: Loss of
Benzyl
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Click to download full resolution via product page

Caption: Synthesis via N-alkylation and primary MS fragmentation pathways (Benzylic

cleavage).

Experimental Protocols
Protocol A: Determination of Purity by HPLC
To ensure the spectral data is valid, purity must be established.[1][2]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1][2]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (Aromatic absorption) and 220 nm.[1][2]

Acceptance Criteria: Main peak area > 98.0%.

Protocol B: Impurity Profiling (TLC)
Stationary Phase: Silica Gel

.[1][2]

Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).[1][2]

Visualization: UV Light (254 nm) and Iodine Stain.[1][2]

Rf Values:

Product: ~0.45

Thiomorpholine (Starting Material): ~0.05 (Stays at baseline, stains brown with Iodine).[1]

[2]

4-Chlorobenzyl Chloride: ~0.80 (High Rf, UV active).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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